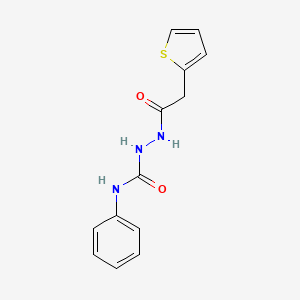
(1S)-1-(Oxepan-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(Oxepan-4-yl)ethanamine, also known as (S)-4-hydroxyphenylglycine (S-4-HPG), is an amino acid derivative that has gained significant attention due to its potential applications in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes, including neurotransmission, synaptic plasticity, and memory formation. In
作用機序
The mechanism of action of (S)-4-HPG involves its binding to the glycine-binding site of the NMDA receptor, resulting in the modulation of its activity. Specifically, (S)-4-HPG acts as a partial agonist at the glycine-binding site, enhancing the activity of the NMDA receptor. This, in turn, leads to an increase in the release of various neurotransmitters and the induction of LTP.
Biochemical and Physiological Effects:
(S)-4-HPG has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes. Additionally, (S)-4-HPG has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to have neuroprotective effects, protecting against various neurotoxic insults.
実験室実験の利点と制限
(S)-4-HPG has several advantages for lab experiments. It is a highly specific tool that can be used to selectively modulate the activity of the NMDA receptor. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to the use of (S)-4-HPG in lab experiments. For example, it has a short half-life, which can make it difficult to maintain consistent levels in experiments. Additionally, its effects can be highly dependent on experimental conditions, such as the concentration of (S)-4-HPG and the duration of exposure.
将来の方向性
There are several future directions for the study of (S)-4-HPG. One potential direction is the development of more potent and selective modulators of the NMDA receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of (S)-4-HPG and its potential applications in various pathological conditions, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the synthesis and purification of (S)-4-HPG could lead to more efficient and cost-effective production of this valuable tool for scientific research.
合成法
(S)-4-HPG can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods for synthesizing (S)-4-HPG is through the resolution of racemic mixtures using chiral stationary phases or enzymatic resolution. Enzymatic resolution involves the use of enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer of a racemic mixture, resulting in the isolation of the desired enantiomer.
科学的研究の応用
(S)-4-HPG has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. (S)-4-HPG has also been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, (S)-4-HPG has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes.
特性
IUPAC Name |
(1S)-1-(oxepan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
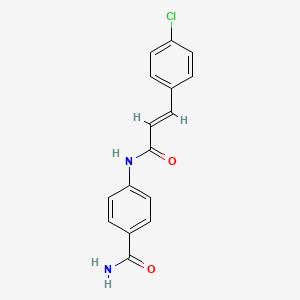
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
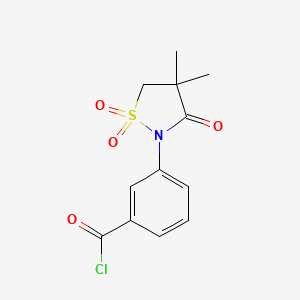
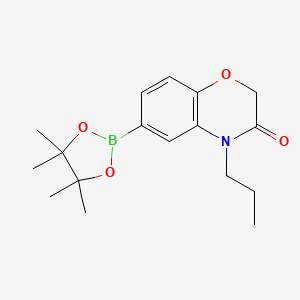
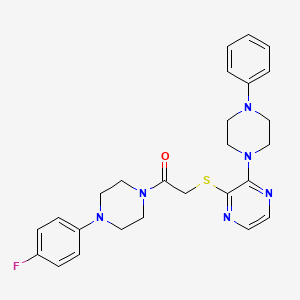

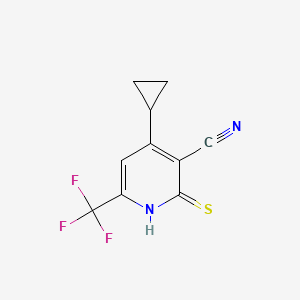
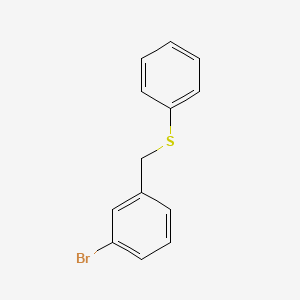
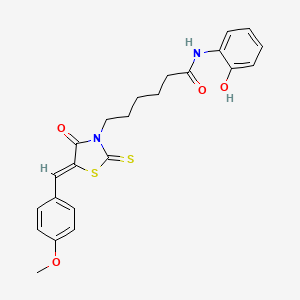
![2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649270.png)

![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)

